N-(2-aminoethyl)-3-(trifluoromethyl)pyridin-2-amine dihydrochloride is a chemical compound with the molecular formula . It is a derivative of pyridine, characterized by the presence of an aminoethyl group and a trifluoromethyl group attached to the pyridine ring. This compound is often utilized in various scientific research applications due to its unique chemical properties, including its potential role in drug development and enzyme inhibition studies.
The compound is classified under the category of trifluoromethyl-substituted pyridine derivatives, which are known for their diverse biological activities. It can be sourced from chemical suppliers and is identified by its CAS number 1172350-22-9. The dihydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for laboratory applications .
The synthesis of N-(2-aminoethyl)-3-(trifluoromethyl)pyridin-2-amine dihydrochloride typically involves several steps:
In industrial settings, the production process may be scaled up using similar methodologies but optimized for higher yields and purity. This often includes multiple purification steps and stringent quality control measures to ensure that the final product meets specific regulatory standards.
The molecular structure of N-(2-aminoethyl)-3-(trifluoromethyl)pyridin-2-amine dihydrochloride features:
The InChI representation of the compound is:
N-(2-aminoethyl)-3-(trifluoromethyl)pyridin-2-amine dihydrochloride can participate in various chemical reactions:
Reagents commonly used in these reactions include:
These reactions are typically conducted under controlled temperatures and pressures to achieve desired outcomes .
The mechanism of action for N-(2-aminoethyl)-3-(trifluoromethyl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. Upon binding to these targets, the compound modulates their activity, leading to various biological effects. The specific pathways involved depend on the application context and target molecules .
N-(2-aminoethyl)-3-(trifluoromethyl)pyridin-2-amine dihydrochloride exhibits several notable physical properties:
Key chemical properties include:
The compound's trifluoromethyl group significantly influences its reactivity and solubility characteristics, making it valuable in various chemical contexts .
N-(2-aminoethyl)-3-(trifluoromethyl)pyridin-2-amine dihydrochloride has several scientific applications:
This compound's distinct structure and reactivity profile make it an important subject of study across multiple scientific disciplines.
The 2-aminopyridine scaffold has evolved into a cornerstone of modern medicinal chemistry due to its versatile pharmacological profile and synthetic accessibility. Early applications included sulfapyridine, among the first sulfonamide antibiotics developed in the 1930s, which featured a 2-aminopyridine moiety linked to a sulfonamide group [1]. This compound demonstrated the scaffold’s capacity to engage biological targets through hydrogen bonding and π-stacking interactions. By the late 20th century, the scaffold gained prominence in kinase inhibitors, exemplified by crizotinib, an FDA-approved anaplastic lymphoma kinase (ALK) inhibitor for non-small cell lung cancer. Crizotinib’s 2-aminopyridine group forms critical hydrogen bonds with kinase hinge regions, establishing this motif as a key pharmacophore for precision oncology [9] [10].
Recent decades have witnessed diversification into neurological therapeutics. Dalfampridine (4-aminopyridine), a potassium channel blocker, improves motor function in multiple sclerosis by enhancing nerve conduction [3]. This application underscores the scaffold’s ability to modulate ion channels—a property leveraged in the design of neuronal nitric oxide synthase (nNOS) inhibitors. For instance, compounds like 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine exhibit sub-50 nM potency against nNOS, attributed to the 2-aminopyridine group anchoring to Glu592/Glu597 residues in the active site [7]. The progression from antibacterial agents to CNS-active therapeutics highlights the scaffold’s adaptability to diverse target classes.
Table 1: Evolution of Clinically Significant 2-Aminopyridine Derivatives
Compound | Therapeutic Area | Key Target/Mechanism | Approval/Status |
---|---|---|---|
Sulfapyridine | Anti-bacterial | Dihydropteroate synthase inhibitor | 1930s (Historical) |
Crizotinib | Oncology (NSCLC) | ALK/ROS1/MET kinase inhibitor | FDA-approved (2011) |
Dalfampridine | Neurology (Multiple Sclerosis) | Voltage-gated potassium channel blocker | FDA-approved (2010) |
nNOS inhibitors (e.g., 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine) | Neurodegenerative diseases | Selective neuronal nitric oxide synthase inhibition | Preclinical/Clinical |
The strategic incorporation of trifluoromethyl (–CF₃) groups into pharmacophores addresses pervasive challenges in drug development: metabolic instability, suboptimal membrane permeability, and target engagement. The –CF₃ group exerts three primary effects:
In the context of 2-aminopyridine derivatives, trifluoromethylation at the C3 position (meta to the amino group) delivers particularly pronounced benefits. Molecular modeling of compounds like N-(2-aminoethyl)-3-(trifluoromethyl)pyridin-2-amine reveals that the –CF₃ group occupies a hydrophobic subpocket in enzyme active sites, displacing high-energy water molecules and strengthening binding entropy [4] [8]. This positioning was validated in FLT3 kinase inhibitors where 3-CF₃-pyridine analogs showed >60-fold potency jumps compared to methyl analogs (e.g., compound 13 vs. 12 in FLT3-D835Y inhibition) [4].
Table 2: Impact of Trifluoromethyl Substitution on Pharmacokinetic Parameters
Parameter | Methyl Analog | Trifluoromethyl Analog | Improvement Factor |
---|---|---|---|
Metabolic Stability (t₁/₂ in human microsomes) | 23 min | 89 min | 3.9× |
Membrane Permeability (PAMPA-BBB, ×10⁻⁶ cm/s) | 8.2 | 17.3 | 2.1× |
Target Binding Affinity (Kᵢ, nM) | 220 | 30 | 7.3× |
Critically, –CF₃ substitution enhances blood-brain barrier (BBB) penetration, a key requirement for neuroactive agents. Parallel Artificial Membrane Permeability Assay (PAMPA) data for 3-trifluoromethyl-2-aminopyridines demonstrate Pe values >17 × 10⁻⁶ cm/s, meeting criteria for CNS drugs [7]. This arises from controlled lipophilicity (optimal cLogP 2.0–4.0) and reduced hydrogen bond donor count—properties exploited in the design of N-(2-aminoethyl)-3-(trifluoromethyl)pyridin-2-amine for central targets.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: